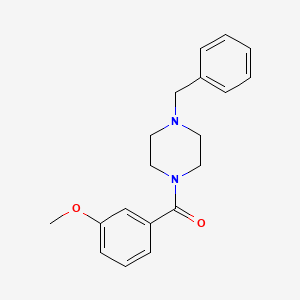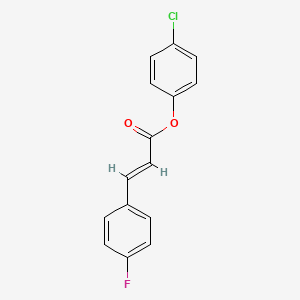
4-chlorophenyl 3-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl 3-(4-fluorophenyl)acrylate is a useful research compound. Its molecular formula is C15H10ClFO2 and its molecular weight is 276.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.0353354 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluoropolymers Synthesis
4-chlorophenyl 3-(4-fluorophenyl)acrylate has been studied for its role in the synthesis of fluoropolymers, especially in environmentally friendly processes. The research highlights the use of supercritical carbon dioxide as a solvent to circumvent the environmental concerns associated with chlorofluorocarbons (CFCs) traditionally used in fluoropolymer production. This method demonstrates the potential for creating high-performance materials with applications in technology and industry (J. Desimone, Zihibin Guan, C. Elsbernd, 1992).
Corrosion Inhibition
A study on the corrosion inhibition behavior of chalcone derivatives, including compounds related to this compound, revealed their efficacy in protecting mild steel in acidic environments. The derivatives showed high inhibition activities and adhered to the steel surface following the Langmuir adsorption model, indicating potential applications in corrosion protection technologies (H. Lgaz et al., 2017).
Antimicrobial Activity
Research into the antimicrobial properties of polymers derived from this compound and related compounds has shown promising results. A study synthesized a polymer that exhibited significant antimicrobial activity against various microorganisms, suggesting potential applications in the development of antimicrobial coatings or materials (A., Arun, R. B.S, Reddy, 2003).
Polymer Characterization and Applications
Another area of research focuses on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate. This study delves into the synthesis, characterization, and reactivity ratios of the resulting polymers, highlighting their potential applications in the leather industry. The findings suggest that these polymers can serve as effective materials for top coat and base coat applications in leather products, showcasing the versatility of this compound in polymer chemistry (S. Thamizharasi et al., 1999).
Liquid Crystalline Polyacrylates
The compound has also been explored in the synthesis of liquid crystalline polyacrylates with unconventional fluoroalkylphenyl mesogens. This research provides insights into the thermal behavior, bulk microstructure, and mesophase polymorphism of these polymers, indicating their potential for advanced material applications (L. Andruzzi et al., 2001).
Propiedades
IUPAC Name |
(4-chlorophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBARCAXIYLIX-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)
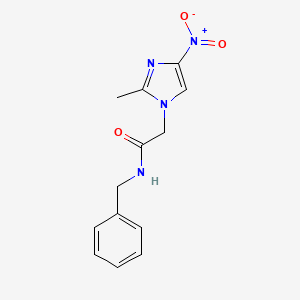
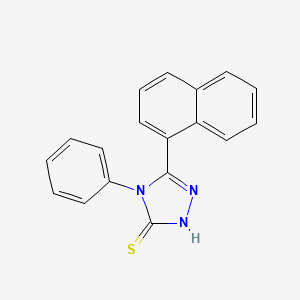
![N-{(E)-[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5592817.png)
![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)
![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)
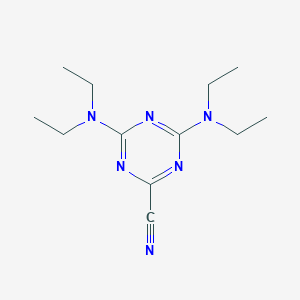

![4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B5592863.png)
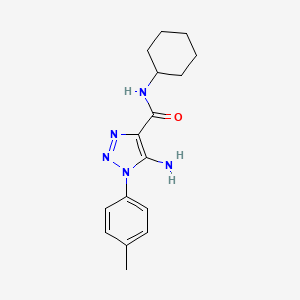
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B5592878.png)
![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B5592896.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B5592900.png)
